molecular formula C9H5N3O2 B1295726 2-(4-Nitrophenyl)malononitrile CAS No. 7077-65-8

2-(4-Nitrophenyl)malononitrile

Cat. No.: B1295726
CAS No.: 7077-65-8
M. Wt: 187.15 g/mol
InChI Key: HXEPLLFRQAVQQJ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)malononitrile is an organic compound with the molecular formula C9H5N3O2 and a molecular weight of 187.16 g/mol . Its CAS registry number is 7077-65-8 . The compound is characterized by a malononitrile group attached to a 4-nitrophenyl ring, a structure that makes it a valuable synthetic building block in various research fields. It can serve as a precursor in the synthesis of more complex heterocyclic compounds and functional materials. As a research chemical, it is intended for use in laboratory settings only. This product is labeled with the signal word "Danger" and carries the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers should handle it with appropriate precautions, referring to the full Safety Data Sheet, and adhere to all relevant safety protocols. It is supplied for research purposes and is strictly not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-5-8(6-11)7-1-3-9(4-2-7)12(13)14/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEPLLFRQAVQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293067
Record name 4-(Dicyanomethyl)nitrobenzene
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Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7077-65-8
Record name NSC87092
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Dicyanomethyl)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations

Knoevenagel Condensation Approaches for 2-(4-Nitrophenyl)malononitrile Synthesis

The Knoevenagel condensation for synthesizing this compound can be performed under various conditions, ranging from classical solution-phase methods to more advanced techniques employing specific catalysts and energy sources to improve efficiency and environmental friendliness.

Traditional synthesis of this compound involves the reaction of 4-nitrobenzaldehyde (B150856) and malononitrile (B47326) in an organic solvent, typically facilitated by a basic catalyst. These protocols are well-established and widely used due to their simplicity. A common approach involves refluxing the reactants in ethanol (B145695) with a catalytic amount of a base like piperidine (B6355638). nih.gov The base deprotonates the malononitrile, generating a carbanion that then acts as a nucleophile, attacking the carbonyl carbon of the 4-nitrobenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the final product.

In a move towards greener chemistry, some protocols have explored the use of water as a solvent, sometimes even without a catalyst. For the reaction between 4-nitrobenzaldehyde and malononitrile, a yield of over 99% has been reported after just 15 minutes at 50°C in water, demonstrating the potential for highly efficient, catalyst-free synthesis under aqueous conditions. rsc.org

The choice of catalyst is crucial in the Knoevenagel condensation as it significantly influences reaction rates, yields, and conditions. Research has focused on developing more efficient, reusable, and environmentally benign catalyst systems.

While organic bases like piperidine are effective, efforts have been made to replace them with solid catalysts that are easier to separate from the reaction mixture and can be recycled. Inorganic bases such as sodium carbonate (Na2CO3) have been employed for this purpose. niscpr.res.in

More advanced heterogeneous catalysts have also been developed. For instance, monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have proven to be a highly effective catalyst system. nih.govresearchgate.net These nanohybrids exhibit outstanding catalytic performance under mild conditions. The reaction between 4-nitrobenzaldehyde and malononitrile using NiCu@MWCNT as a catalyst in a water/methanol (B129727) solvent mixture at room temperature proceeds rapidly, completing in a short time with a very high yield. The electron-withdrawing nature of the nitro group on the aldehyde accelerates the reaction. nih.gov

ReactantsCatalystSolventTemperature (°C)Time (min)Yield (%)
4-Nitrobenzaldehyde, MalononitrileNiCu@MWCNTH₂O/CH₃OH (1:1)251096 ± 1

Data sourced from a study on NiCu@MWCNT nanohybrids catalyzed Knoevenagel condensation reactions. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. L-proline, a naturally occurring amino acid, is a widely used organocatalyst known for its efficiency, low toxicity, and availability. tcichemicals.com In the context of the Knoevenagel condensation, L-proline can catalyze the reaction through a dual activation mechanism. The carboxylic acid group of proline can activate the carbonyl compound via hydrogen bonding, while the secondary amine can react with the aldehyde to form an enamine intermediate, or with the active methylene (B1212753) compound to facilitate its deprotonation. rsc.orgnih.gov L-proline has been successfully used in various multi-component reactions involving aldehydes and malononitrile, demonstrating its effectiveness in promoting the formation of C-C bonds under green conditions, often in aqueous media. rsc.orgresearchgate.net

To further improve reaction efficiency and align with the principles of green chemistry, advanced synthetic techniques like microwave irradiation have been applied to the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. pensoft.net The synthesis of this compound via Knoevenagel condensation has been shown to be highly efficient under microwave irradiation. In a catalyst-free and base-free approach using methanol as a solvent, the reaction between 4-nitrobenzaldehyde and malononitrile can be completed in a short time with a high isolated yield. unifap.br This method highlights the potential of microwave technology to create more sustainable and efficient chemical processes. unifap.brresearchgate.net

ReactantsCatalyst/BaseSolventPower (W)Temperature (°C)Time (min)Yield (%)
4-Nitrobenzaldehyde, MalononitrileNoneMethanol20603095

Data sourced from a study on Knoevenagel synthesis under microwave assistance. unifap.br

Advanced Synthetic Techniques

Mechanochemical Synthesis and Investigation of Solvent Polarity Effects

Mechanochemistry has emerged as a sustainable and efficient alternative for the synthesis of organic compounds, including this compound. rsc.org This solid-state approach, often utilizing ball milling, can proceed catalyst-free, minimizing waste and solvent use. rsc.orgresearchgate.net The Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile can be effectively activated and driven by mechanical force. rsc.org

Investigations into the role of solvent polarity in liquid-assisted grinding (LAG) have revealed a direct correlation between the polarity of the solvent and the reaction kinetics. The use of polar solvents, such as ethanol (EtOH) and dimethylformamide (DMF), leads to faster formation of the this compound product compared to neat (solvent-free) grinding or grinding with nonpolar solvents like octane. rsc.org Time-resolved in situ Raman spectroscopy and powder X-ray diffraction (PXRD) have been instrumental in monitoring these reactions, confirming that polar solvents favorably influence the reaction kinetics. rsc.orgresearchgate.net Specifically, polar protic and aprotic solvents enhance the kinetics of the initial aldol (B89426) addition step, while aprotic solvents can further accelerate the subsequent dehydration step. researchgate.net

Effect of Solvent Polarity on Mechanochemical Knoevenagel Condensation
SolventPolarity TypeEffect on Reaction RateReference
None (Neat Grinding)N/ABaseline rsc.org
OctaneNonpolarSlower than polar solvents rsc.org
Ethanol (EtOH)Polar ProticAccelerated Rate rsc.org
Dimethylformamide (DMF)Polar AproticAccelerated Rate rsc.org

Isolation and Structural Elucidation of Reaction Intermediates

A significant advantage of studying the mechanochemical Knoevenagel condensation is the ability to detect and, for the first time, isolate a key reaction intermediate. rsc.org Through the strategic use of different solvents during ball milling, researchers have successfully isolated 2-(hydroxy(4-nitrophenyl)methyl)malononitrile. rsc.org The structure of this aldol addition product was determined using powder X-ray diffraction (PXRD) data. rsc.orgchemrxiv.org The isolation of this intermediate provides direct evidence for the stepwise mechanism of the Knoevenagel condensation under mechanochemical conditions. rsc.org

Reaction Mechanisms of this compound Formation and Transformation

The formation and subsequent reactions of this compound are governed by fundamental principles of organic chemistry, including condensation reactions, nucleophilic additions, and cycloadditions.

Detailed Knoevenagel Condensation Mechanism (Aldol Addition-Elimination Cascade)

The formation of this compound from 4-nitrobenzaldehyde and malononitrile proceeds via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. rsc.orgnih.gov The mechanism is an aldol addition-elimination cascade that involves two primary steps: rsc.orgresearchgate.net

Aldol Addition : The reaction is typically initiated by a base, which deprotonates the highly acidic methylene group of malononitrile to form a stabilized carbanion (enolate). rsc.orgwikipedia.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. nih.gov This results in the formation of a tetrahedral intermediate, which is subsequently protonated to yield the β-hydroxy intermediate, 2-(hydroxy(4-nitrophenyl)methyl)malononitrile. rsc.orgresearchgate.net

Elimination (Dehydration) : The aldol adduct then undergoes a 1,2-elimination of a water molecule. rsc.org This dehydration step is often facilitated by the base and leads to the formation of a carbon-carbon double bond, yielding the final α,β-unsaturated product, this compound. researchgate.net

The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) ring enhances the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack and leading to high yields in shorter reaction times compared to unsubstituted or electron-donating group-substituted benzaldehydes. nih.gov

Nucleophilic Addition Pathways Involving the Activated Double Bond

The carbon-carbon double bond in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the two cyano groups and the nitrophenyl group. This makes the β-carbon of the double bond highly electrophilic.

This reactivity is characteristic of Michael acceptors, which readily undergo conjugate addition reactions. A wide variety of nucleophiles can add to this activated double bond. For instance, secondary amines can react with similar activated alkenes in a stepwise mechanism. The rate of these nucleophilic additions is influenced by the nature of the nucleophile and the substrate. koreascience.kr Strong nucleophiles can attack the electrophilic carbon directly, while weaker nucleophiles may require acid catalysis to activate the substrate. youtube.com The reaction typically proceeds via the formation of a resonance-stabilized carbanion intermediate, which is then protonated to give the final addition product.

Cycloaddition Reactions, including Diels-Alder Chemistry

This compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the nitrile and nitrophenyl groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, making it a potent dienophile for reactions with electron-rich dienes. masterorganicchemistry.commdpi.com

In a typical Diels-Alder reaction, this compound would react with a conjugated diene to form a six-membered cyclohexene (B86901) ring. wikipedia.org The reaction is concerted, meaning that the new sigma bonds are formed simultaneously in a single transition state. wikipedia.org This pericyclic reaction is highly stereospecific and provides a reliable method for constructing cyclic systems with controlled stereochemistry. libretexts.org While specific examples involving this compound as the dienophile are specialized, its electronic properties are highly favorable for such transformations. masterorganicchemistry.com Other types of cycloadditions, such as [3+2] cycloadditions with nitrile oxides or azides, are also mechanistically plausible, leading to the formation of five-membered heterocyclic rings. organic-chemistry.org

Reactivity with Electrophiles and Nucleophiles

The reactivity of this compound is dictated by the electronic properties of its functional groups.

Reactivity with Nucleophiles : As detailed in section 2.2.2, the primary site for nucleophilic attack is the electrophilic β-carbon of the activated double bond. masterorganicchemistry.comlibretexts.org The carbonyl carbon of an aldehyde or ketone is a classic electrophile, and the principles governing its reaction with nucleophiles are well-established. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, will readily add to this position. youtube.com Weaker nucleophiles, such as amines or alcohols, can also add, sometimes requiring catalysis. koreascience.kr The high reactivity of this site is a cornerstone of the synthetic utility of this class of compounds.

Reactivity with Electrophiles : The molecule possesses several potential sites for electrophilic attack, although these reactions are generally less common than nucleophilic additions. The nitrogen atoms of the cyano groups have lone pairs of electrons, but their nucleophilicity is significantly reduced by the strong electron-withdrawing effect of the adjacent sp-hybridized carbon. The oxygen atoms of the nitro group also possess lone pairs but are similarly deactivated. The aromatic ring is heavily deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nitro group. Therefore, electrophilic attack on this compound is generally unfavorable compared to its reactions as an electrophile. researchgate.netmasterorganicchemistry.com

Summary of Reactivity for this compound
Reaction TypeReactant TypeReactive Site on this compoundGeneral Product Type
Nucleophilic AdditionNucleophile (e.g., R-MgBr, R₂NH)β-Carbon of the C=C double bondAdduct with new C-Nu bond
Cycloaddition ([4+2])DieneC=C double bond (as dienophile)Cyclohexene derivative
Electrophilic AttackElectrophile (e.g., H⁺, Br⁺)Generally unreactiveReaction is unfavorable

The Role of the Active Methylene Group in Malononitrile Reactivity

The reactivity of malononitrile is fundamentally dictated by its active methylene group (-CH₂-). This group is positioned between two electron-withdrawing nitrile (-CN) groups, which significantly increases the acidity of the methylene protons. This acidity facilitates the deprotonation of the methylene group by a base to form a resonance-stabilized carbanion, also known as an enolate. researchgate.net This carbanion is a potent nucleophile and plays a central role in numerous organic syntheses. mdpi.compku.edu.cn

The nucleophilic character of the malononitrile carbanion is prominently utilized in condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation. researchgate.netnih.gov In this reaction, an aldehyde or ketone reacts with the active methylene compound to form a substituted olefin. researchgate.net The process begins with the base-catalyzed deprotonation of malononitrile. The resulting carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to a new carbon-carbon bond. researchgate.net Subsequent dehydration yields the final alkylidenemalononitrile product, such as this compound when 4-nitrobenzaldehyde is used as the carbonyl partner.

The versatility of the active methylene group extends to its participation in the synthesis of various heterocyclic systems. mdpi.comacs.org The carbanion generated from malononitrile can act as a key building block, attacking electrophilic centers and initiating cyclization sequences to form complex molecular architectures. mdpi.comnih.gov

Table 1: Key Reactions Involving the Active Methylene Group of Malononitrile
Reaction TypeReactantsKey Mechanistic StepProduct ClassReference
Knoevenagel CondensationAldehyde/Ketone + MalononitrileNucleophilic addition of malononitrile carbanion to the carbonyl group.Alkylidenemalononitriles researchgate.net
Heterocyclic SynthesisMalononitrile + Various ElectrophilesInitial C-C bond formation followed by intramolecular cyclization.2-Amino-4H-chromenes, Pyridines, etc. mdpi.comacs.org

Malononitrile as a Cyanide Ion Source in Cascade Reactions

Beyond its role as a C3 synthon, malononitrile can also function as a source of the cyano group in certain transformations, particularly in cascade or tandem reactions. researchgate.net A cascade reaction involves a sequence of intramolecular reactions that occur consecutively in a single pot, often initiated by a single event, to build molecular complexity efficiently. rsc.org

In some oxidative reactions, malononitrile serves as a less toxic alternative to traditional cyanide sources for the cyanation of various substrates. For instance, it has been employed in the α-cyanation of aromatic tertiary amines, where it undergoes an oxidative C-CN bond cleavage. researchgate.net This process allows for the direct introduction of a nitrile functionality onto a molecule under specific catalytic conditions. researchgate.net

Another example of a cascade process involves the direct conversion of carbonyl compounds and two equivalents of malononitrile into substituted 1,1,2,2-tetracyanocyclopropanes. rsc.org This reaction proceeds through an initial Knoevenagel condensation to form an alkylidenemalononitrile intermediate. This intermediate then undergoes a Michael addition with a second malononitrile carbanion, followed by a cyclization sequence that results in the highly functionalized cyclopropane (B1198618) ring. rsc.org While malononitrile does not release a free cyanide ion in this case, its structure is incorporated in a way that provides multiple cyano groups to the final product in a one-pot procedure. rsc.org

Table 2: Examples of Cascade Reactions Utilizing Malononitrile
Reaction NameStarting MaterialsRole of MalononitrileFinal ProductReference
α-Cyanation of Tertiary AminesAromatic Tertiary Amine + MalononitrileSource of nitrile functionality via oxidative C-CN cleavage.α-Aminonitriles researchgate.net
Tetracyanocyclopropane SynthesisCarbonyl Compound + Malononitrile (2 equiv.)Acts as both a Knoevenagel partner and a Michael donor.Substituted 1,1,2,2-Tetracyanocyclopropanes rsc.org
Aminobenzofuran Synthesis(-)-Methyl 3-dehydroshikimate + MalononitrileCondensation partner leading to aromatization/cyclization.Substituted 2-Aminobenzofurans researchgate.net

Electrochemical Reaction Pathways of Alkylidenemalononitriles

The electrochemical behavior of alkylidenemalononitriles, such as this compound, is characterized by the presence of multiple reducible functional groups: the nitro group, the activated carbon-carbon double bond, and the nitrile groups. The specific reaction pathway depends on the electrode potential and the reaction conditions.

The nitroaromatic system is highly susceptible to electrochemical reduction. Cyclic voltammetry studies on compounds containing nitrophenyl groups show a characteristic reduction peak corresponding to the conversion of the nitro group (NO₂) to a nitro radical anion (NO₂⁻•). This is typically a reversible one-electron process. At more negative potentials, further reduction can occur, leading to species such as the nitroso, hydroxylamine, and ultimately the amine group (-NH₂).

The carbon-carbon double bond in alkylidenemalononitriles is activated by the two electron-withdrawing cyano groups, making it susceptible to reduction. Studies on analogous compounds like cinnamonitrile (B126248) show that the electrochemical reduction can proceed via two main pathways. pku.edu.cn At a first reduction potential, a one-electron transfer can lead to a radical anion. This radical can then dimerize in a radical-radical (RR) coupling route to form hydrodimers. pku.edu.cn At more negative potentials, a second electron transfer can occur, followed by protonation, leading to the saturated hydro product in an electrochemical-electrochemical-chemical-chemical (EECC) process. pku.edu.cn

For a molecule like this compound, the electrochemical reduction is expected to be complex. The nitro group is generally more easily reduced than an activated alkene. Therefore, at initial negative potentials, the reduction would likely begin at the nitro group. At sufficiently negative potentials, reduction of the activated double bond would also occur, potentially leading to a variety of products including dimers or the saturated 2-(4-aminophenyl)malononitrile, depending on the precise conditions.

Table 3: Plausible Electrochemical Reduction Steps for Alkylidenemalononitriles
Functional GroupPotential PathwayDescriptionKey Intermediates/ProductsReference
Nitro Group (-NO₂)Stepwise ReductionSequential electron and proton transfers.Nitro radical anion, Nitroso, Hydroxylamine, Amine
Activated Alkene (C=C)Radical-Radical (RR) CouplingOne-electron reduction to a radical anion, followed by dimerization.Linear and cyclic hydrodimers pku.edu.cn
EECC ProcessTwo sequential one-electron transfers followed by chemical steps (protonation).Saturated hydro product pku.edu.cn

Advanced Applications in Materials Science and Organic Synthesis

Utility as a Versatile Building Block in Organic Synthesis

The activated nature of the methylene (B1212753) group in 2-(4-nitrophenyl)malononitrile allows it to participate in a wide range of condensation and cyclization reactions. It serves as a key precursor in numerous multicomponent reactions (MCRs), where its ability to act as a potent nucleophile after deprotonation, or as an electrophilic Michael acceptor, is harnessed to build molecular complexity in a single synthetic operation. This efficiency has made it a favored substrate for generating libraries of heterocyclic compounds.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The reactivity of the dinitrile moiety and the activated methylene group makes this compound an ideal starting point for synthesizing various nitrogen-containing heterocycles.

Pyrazoles: Fused pyrazole (B372694) systems, such as pyrano[2,3-c]pyrazoles, are readily synthesized using the 4-nitrophenyl-substituted malononitrile (B47326) motif. In a typical four-component reaction, 4-nitrobenzaldehyde (B150856), malononitrile, a hydrazine (B178648) derivative (like hydrazine hydrate (B1144303) or phenylhydrazine), and a β-ketoester (such as ethyl acetoacetate) are condensed together. The reaction proceeds through an initial Knoevenagel condensation to form this compound in situ. This is followed by the formation of a pyrazolone (B3327878) from the β-ketoester and hydrazine, which then undergoes a Michael addition to the arylidenemalononitrile intermediate, followed by cyclization to yield the final pyranopyrazole product. chemtube3d.comtaylorfrancis.comresearchgate.netcore.ac.uk

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through a three-component reaction involving an aldehyde (4-nitrobenzaldehyde), malononitrile, and a compound containing an N-C-N fragment, such as urea (B33335) or thiourea. researchgate.netresearchgate.net This reaction, often catalyzed by a base, proceeds via the formation of this compound, which then reacts with urea or its analogue in a cyclocondensation reaction to furnish the pyrimidine ring. Fused pyrimidine systems, like pyrido[2,3-d]pyrimidines, can also be synthesized by reacting 4-aminouracil, 4-nitrobenzaldehyde, and malononitrile. researchgate.net

Table 1: Synthesis of Pyrazole and Pyrimidine Derivatives
Product ClassKey ReactantsCatalyst/ConditionsResulting Heterocycle
Pyrano[2,3-c]pyrazoles4-Nitrobenzaldehyde, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateSodium Benzoate / Aqueous media6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile taylorfrancis.com
Pyrimidines4-Nitrobenzaldehyde, Malononitrile, ThioureaNanosized MgO / EtOH, reflux4-(4-Nitrophenyl)-6-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile researchgate.net
Pyrido[2,3-d]pyrimidines4-Aminouracil, 4-Nitrobenzaldehyde, Malononitrile(NH4)2HPO4 / Aqueous media7-Amino-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile researchgate.net

The synthesis of pyrano-fused quinoline (B57606) derivatives can be accomplished through the reaction of this compound with hydroxyl-substituted quinolines. For instance, the reaction between an arylidenemalononitrile and 8-hydroxyquinoline (B1678124) leads to the formation of 4H-pyrano[3,2-h]quinoline derivatives. The reaction involves a Michael addition of the hydroxyl group of the quinoline onto the activated double bond of the arylidenemalononitrile, followed by an intramolecular cyclization to form the pyran ring fused to the quinoline core. researchgate.net

Table 2: Synthesis of Pyranoquinoline Derivatives
Reactant 1Reactant 2Catalyst/ConditionsResulting Heterocycle
This compound (formed in situ)8-HydroxyquinolinePiperidine (B6355638) / Ethanol (B145695), reflux2-Amino-4-(4-nitrophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile researchgate.net

Substituted 2-amino-4H-pyrans and their fused analogues, such as tetrahydrobenzo[b]pyrans, are efficiently synthesized via a one-pot, three-component reaction. This typically involves 4-nitrobenzaldehyde, malononitrile, and a 1,3-dicarbonyl compound like dimedone, 1,3-cyclohexanedione, or ethyl acetoacetate. liberty.edu The mechanism involves an initial Knoevenagel condensation to yield this compound. The enolate of the 1,3-dicarbonyl compound then acts as a Michael donor, attacking the electron-deficient double bond. The resulting intermediate subsequently undergoes intramolecular cyclization and tautomerization to afford the stable dihydropyran derivative. liberty.edu

Table 3: Synthesis of Dihydropyran Derivatives
Dicarbonyl CompoundKey ReactantsCatalyst/ConditionsResulting Heterocycle
Dimedone4-Nitrobenzaldehyde, Malononitrile[Et3NH][HSO4] / Microwave2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Ethyl Acetoacetate4-Nitrobenzaldehyde, MalononitrileZrCl4@Arabic gum / 50 °C, solvent-freeEthyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-5-carboxylate liberty.edu

The synthesis of pyridazine (B1198779) derivatives often involves the reaction of a 1,4-dicarbonyl compound with hydrazine. chemtube3d.com While direct reactions with this compound are less commonly reported, its structure allows for the creation of suitable 1,4-dicarbonyl precursors. For example, a Michael addition of an enolate (from a 1,3-dicarbonyl compound) to this compound would generate a 1,5-dinitrile adduct which, upon hydrolysis and decarboxylation, could yield a 1,4-dicarbonyl compound. This intermediate can then be cyclized with hydrazine hydrate to form the corresponding 3-cyano-4-(4-nitrophenyl)-substituted pyridazine. This multi-step, one-pot approach highlights the synthetic potential derived from the reactivity of the title compound.

Table 4: Plausible Synthesis of Pyridazine Derivatives
Proposed IntermediateKey ReactantsReaction TypeResulting Heterocycle
1,4-Dicarbonyl precursorThis compound, 1,3-Dicarbonyl compound, HydrazineMichael Addition followed by CyclocondensationSubstituted 4-(4-Nitrophenyl)pyridazine

The 4-nitrophenyl moiety is frequently incorporated into the quinoline framework using 4-nitrobenzaldehyde as a primary starting material, which is the direct precursor to this compound. The Doebner reaction, for instance, is a three-component synthesis that combines an aniline, an aldehyde (such as 4-nitrobenzaldehyde), and pyruvic acid to produce quinoline-4-carboxylic acids. Similarly, dihydroquinoline derivatives can be synthesized through multicomponent reactions, for example, by reacting embelin, 4-nitrobenzaldehyde, and an aniline, where the electron-withdrawing nature of the nitro group facilitates the reaction and often leads to high yields. These methods provide robust pathways to 2-substituted or 2,3-disubstituted quinolines bearing the 4-nitrophenyl group.

Table 5: Synthesis of Quinoline Derivatives
Named Reaction/MethodKey ReactantsCatalyst/ConditionsResulting Heterocycle
Doebner ReactionAniline, 4-Nitrobenzaldehyde, Pyruvic AcidReflux2-(4-Nitrophenyl)quinoline-4-carboxylic acid
Multicomponent ReactionEmbelin, 4-Nitrobenzaldehyde, AnilineAgOTf / 150 °CSubstituted 1,2-dihydroquinoline (B8789712) derivative
Triazolo[4,3-a]pyrimidine Derivatives

While direct, documented instances of this compound being used as a precursor for the synthesis of triazolo[4,3-a]pyrimidine derivatives are not extensively reported in readily available literature, the structural features of the molecule suggest a plausible synthetic route. The general synthesis of the triazolo[4,3-a]pyrimidine scaffold often involves the condensation of a hydrazine-substituted pyrimidine with a suitable carbonyl compound or its equivalent.

Theoretically, this compound could be envisioned to participate in a multi-step reaction sequence. This would likely involve an initial reaction with a hydrazine-containing pyrimidine derivative. The highly reactive dicyanomethylene group could potentially undergo cyclization or rearrangement under specific reaction conditions to form the fused triazole ring. However, without explicit experimental validation in the scientific literature, this remains a hypothetical application.

Formation of Polyfunctionalized Organic Molecules

The utility of this compound as a precursor for the synthesis of polyfunctionalized organic molecules is well-established, particularly in the context of multicomponent reactions. nih.govresearchgate.net The activated methylene group, flanked by two cyano groups and a 4-nitrophenyl ring, readily participates in Knoevenagel condensations and Michael additions. nih.gov These reactions provide efficient pathways to a diverse range of highly substituted carbocyclic and heterocyclic structures.

For instance, this compound can react with various aldehydes and active methylene compounds in one-pot syntheses to yield complex molecules. mdpi.comnih.gov A notable application is in the synthesis of substituted pyridines. Through carefully designed multicomponent reactions, the malononitrile derivative can provide two carbon atoms and two nitrogen atoms (via the cyano groups) to the final pyridine (B92270) ring, with the 4-nitrophenyl group serving as a key substituent influencing the electronic properties of the resulting molecule. mdpi.comnih.gov

The general scheme for such a reaction often involves the initial formation of a Knoevenagel adduct between an aldehyde and this compound, which then undergoes further reaction with another active methylene compound, leading to cyclization and the formation of a highly functionalized pyridine ring. The presence of the nitro group can be advantageous for subsequent chemical transformations, allowing for further diversification of the molecular structure.

Applications in Organic Materials Development

The distinct electronic characteristics of this compound, featuring a strong electron-donating-accepting (D-A) framework, make it a compelling candidate for the development of novel organic materials with applications in electronics and optics.

Organic Semiconductors and Electronic Materials

The molecular structure of this compound, with the electron-donating phenyl ring (substituted with a powerful electron-withdrawing nitro group) and the electron-accepting malononitrile moiety, is archetypal of a push-pull system. This intramolecular charge transfer character is a key feature in the design of organic semiconductors. While specific studies focusing solely on this compound as the primary component in an organic semiconductor are not widely documented, its derivatives and analogous structures have shown promise.

The performance of organic field-effect transistors (OFETs) is critically dependent on the molecular packing and electronic properties of the organic semiconductor. Malononitrile-based acceptors are known to promote n-type (electron-transporting) behavior in organic semiconductors. The incorporation of the 4-nitrophenyl group would further enhance the electron-accepting nature of the molecule, potentially leading to materials with high electron affinity, a prerequisite for efficient n-type conduction.

Charge Transfer Complexes and Conductivity Studies

The formation of charge-transfer (CT) complexes is a fundamental phenomenon in organic electronics that can significantly influence the conductivity of materials. rsc.org These complexes arise from the interaction between an electron donor and an electron acceptor molecule. rsc.org Given the pronounced electron-accepting nature of this compound, it is an excellent candidate for forming CT complexes with various electron-donating molecules. nih.gov

The extent of charge transfer and the resulting conductivity of the complex are highly dependent on the relative energies of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. The strong electron-withdrawing capacity of both the nitro and dicyanovinyl groups in this compound lowers its LUMO energy level, facilitating charge transfer from a suitable donor.

Studies on analogous systems involving nitrobenzene (B124822) derivatives and other electron acceptors have demonstrated the formation of colored CT complexes with distinct absorption bands in the visible region of the electromagnetic spectrum. nih.gov The conductivity of these complexes can be modulated by the choice of the donor molecule and the stoichiometry of the complex.

Donor CompoundAcceptor CompoundSolventCharge Transfer Band (λmax, nm)
PhenylephrinePicric AcidAcetonitrile497
Phenylephrinem-DinitrobenzeneAcetonitrile560
p-Dimethylaminobenzaldehydep-NitrophenolVarious-

Nonlinear Optical (NLO) Materials

Molecules with significant second-order nonlinear optical (NLO) properties are of great interest for applications in optical communications, data storage, and frequency conversion. rsc.org The key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure and a large first hyperpolarizability (β). Donor-π-acceptor (D-π-A) molecules, such as this compound, are a cornerstone in the design of high-performance NLO materials. nih.govresearchgate.net

Design Principles for Enhanced NLO Properties

The enhancement of NLO properties in chromophores based on the this compound framework can be achieved through several strategic design principles:

Strengthening the Donor and Acceptor: The magnitude of the hyperpolarizability is directly proportional to the strength of the electron donor and acceptor groups. Replacing the phenyl ring with a stronger electron-donating group or modifying the acceptor part of the molecule can significantly enhance the NLO response.

Extending the π-Conjugated System: Increasing the length of the conjugated bridge between the donor and acceptor groups generally leads to a red shift in the absorption maximum and an increase in the hyperpolarizability. This can be achieved by introducing moieties like vinylene or thiophene (B33073) units.

Tuning the Molecular Geometry: The planarity of the molecule plays a crucial role in maximizing π-electron delocalization and, consequently, the NLO response. Steric hindrance that causes twisting between the donor, π-bridge, and acceptor can be detrimental.

Supramolecular Organization: In the solid state, the macroscopic NLO response is highly dependent on the crystalline symmetry. Achieving a non-centrosymmetric packing of the chromophores is essential to avoid cancellation of the molecular hyperpolarizabilities.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of designed molecules and guide synthetic efforts. acs.org These calculations can provide valuable insights into the relationship between molecular structure and hyperpolarizability.

Chromophore Design StrategyEffect on NLO Properties
Introduction of a stronger donor groupIncreased first hyperpolarizability (β)
Extension of the π-conjugated bridgeIncreased β and red-shifted absorption
Ensuring molecular planarityEnhanced π-electron delocalization and β
Achieving non-centrosymmetric crystal packingNon-zero macroscopic second-order susceptibility (χ(2))
Mechanisms of Optical Limiting and Stabilization

The nonlinear optical (NLO) properties of this compound and related donor-acceptor chromophores are central to their application in optical limiting. Optical limiters are devices that exhibit high transmittance at low input light intensities but low transmittance at high intensities, thereby protecting sensitive optical sensors and human eyes from intense laser pulses. The primary mechanisms responsible for the optical limiting behavior in molecules with a similar structure, featuring strong electron-donating and accepting groups connected by a π-bridge, are typically reverse saturable absorption (RSA) and two-photon absorption (TPA). ipme.ru

In the case of malononitrile derivatives, studies on analogous compounds suggest that the optical limiting mechanism often involves a two-photon absorption-induced excited state absorption process. researchgate.net The process can be described as follows:

Ground State Absorption: At low input intensities, the molecule remains in its ground electronic state and exhibits normal linear absorption.

Two-Photon Absorption (TPA): As the intensity of the incident laser pulse increases, the molecule can simultaneously absorb two photons, promoting it to an excited state. This is a nonlinear process, and its probability is proportional to the square of the input intensity.

Excited State Absorption (ESA): Once in the excited state, the molecule can absorb another photon from the same laser pulse, transitioning to an even higher excited state. The absorption cross-section of the excited state is significantly larger than that of the ground state. This phenomenon is known as reverse saturable absorption (RSA), as the absorption saturation is "reversed" — absorption increases with intensity. ipme.ru

This combined TPA-induced ESA is a highly effective mechanism for optical limiting because it becomes progressively more efficient as the laser intensity increases, leading to a sharp decrease in transmittance at damaging fluence levels. The strong intramolecular charge transfer (ICT) from the phenyl ring (donor) to the dicyano-vinyl group (acceptor) in this compound enhances its nonlinear optical response, making it a promising candidate for such applications. researchgate.net

Stabilization in the context of optical limiting materials refers to their chemical and thermal stability under high-intensity laser irradiation. Malononitrile derivatives have shown good thermal and photochemical stability, which is crucial for the longevity and reliability of an optical limiting device. researchgate.net

Table 1: Key Mechanisms in Optical Limiting

MechanismDescriptionDependence on Intensity
Reverse Saturable Absorption (RSA) A sequential absorption process where the excited state absorption cross-section is larger than the ground state absorption cross-section. ipme.ruIncreases with intensity.
Two-Photon Absorption (TPA) Simultaneous absorption of two photons to promote a molecule to an excited state. ipme.ruProportional to the square of the intensity.

Solvato-chromic Dyes

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is observable as a shift in the absorption or emission spectra of the compound. researchgate.net this compound, with its distinct electron donor (nitrophenyl group) and acceptor (malononitrile group) moieties, is a classic example of a D-π-A (Donor-π-Acceptor) type chromophore, which often exhibit strong solvatochromic behavior.

The underlying principle of solvatochromism in such molecules is the change in the dipole moment upon electronic excitation. The ground state of a D-π-A molecule is typically less polar than its excited state. In the excited state, a significant intramolecular charge transfer (ICT) occurs from the donor to the acceptor, leading to a large increase in the dipole moment. researchgate.net

When such a molecule is dissolved in a polar solvent, the solvent molecules arrange themselves to stabilize the ground state. Upon photoexcitation, the molecule transitions to the highly polar excited state. The surrounding solvent molecules, still in the orientation that stabilized the ground state, are not immediately reoriented. This results in a less stabilized excited state in polar solvents compared to nonpolar solvents. Consequently, a higher energy (shorter wavelength) photon is required for excitation, leading to a hypsochromic shift (blue shift) in the absorption spectrum. Conversely, the emission spectrum often shows a bathochromic shift (red shift) as the polar solvent molecules have time to reorient and stabilize the excited state before fluorescence occurs. This difference between the absorption and emission peak frequencies is known as the Stokes shift.

The solvatochromic behavior of malononitrile derivatives has been demonstrated in various studies. For instance, triphenylamine-malononitrile derivatives show significant shifts in their fluorescence emission, ranging from blue to red, depending on the solvent's polarity. researchgate.net This sensitivity makes this compound and related compounds useful as probes for determining solvent polarity. researchgate.net

Table 2: Expected Solvatochromic Shifts for D-π-A Systems in Solvents of Varying Polarity

Solvent PolarityAbsorption Spectrum Shift (λabs)Emission Spectrum Shift (λem)Stokes Shift
Nonpolar Longer WavelengthShorter WavelengthSmaller
Polar Shorter Wavelength (Hypsochromic)Longer Wavelength (Bathochromic)Larger

Molecular Electronic Devices and High-Density Data Storage

The unique electronic properties of this compound, arising from its D-π-A structure, make it a molecule of interest for applications in molecular electronics and high-density data storage. Molecular electronics aims to use individual molecules or small groups of molecules as active electronic components. harvard.edu

Compounds bearing benzylidenemalononitrile (B1330407) moieties have been noted for their potential in the design of molecular devices. nih.govresearchgate.net The principle relies on the ability of these molecules to exist in different, stable electronic states that can be switched by an external stimulus, such as light or an electric field. This switching capability is the foundation for creating molecular switches, rectifiers (diodes), and memory elements.

In the context of this compound, the intramolecular charge transfer (ICT) state can be exploited. The molecule can be switched between a neutral ground state and a more polar, charge-separated state. This change in electronic configuration alters the molecule's conductivity and other electronic properties, allowing it to function as a switch.

For high-density data storage, molecules like this compound could be used to store bits of information. Each molecule could represent a single bit, with its "0" and "1" states corresponding to two different and stable molecular conformations or electronic states. The small size of molecules would theoretically allow for data storage densities far exceeding those of current magnetic and solid-state storage technologies. The ability to manipulate the state of a single molecule would be key to writing and reading data at this unprecedented scale. Organic-based materials are also being explored for their fast response times and versatility in data storage and processing applications. nih.gov

Table 3: Potential Roles of this compound in Molecular Electronics

ApplicationOperating PrinciplePotential Advantage
Molecular Switch Reversible switching between two or more stable electronic or conformational states via an external stimulus (e.g., light, electric field).Ultra-low power consumption and high switching speeds.
Molecular Rectifier Asymmetric current-voltage characteristics due to the permanent dipole moment of the D-π-A structure, allowing current to flow preferentially in one direction.Miniaturization of electronic components to the molecular scale.
High-Density Data Storage Storing data bits in the distinct electronic or conformational states of individual molecules.Extremely high data storage density. nih.gov

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization of 2-(4-Nitrophenyl)malononitrile and its Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized this compound and related compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with mass spectrometry, offer a comprehensive understanding of their chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons and the vinyl proton. For 2-(4-nitrobenzylidene)malononitrile, the aromatic protons on the nitrophenyl ring appear as doublets, a characteristic "AB quartet," due to their coupling with each other. A singlet is also observed for the vinyl proton. rsc.org For instance, in a deuterated chloroform (CDCl₃) solvent, the ¹H-NMR spectrum shows a singlet for the vinyl proton at approximately 7.90 ppm and two doublets for the aromatic protons at around 8.10 ppm and 8.41 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For 2-(4-nitrobenzylidene)malononitrile, the spectrum would show signals for the two nitrile carbons, the vinyl carbons, and the carbons of the aromatic ring. rsc.org The carbon atoms of the nitrile groups typically appear in the range of 111-113 ppm. rsc.org The aromatic carbons and the vinyl carbon will have distinct chemical shifts influenced by the electron-withdrawing nitro group. rsc.org

The specific chemical shifts can vary slightly depending on the solvent used and the presence of other functional groups in derivatives.

Interactive Data Table: NMR Data for 2-(4-Nitrobenzylidene)malononitrile

Nucleus Chemical Shift (δ, ppm) Solvent
¹H8.41 (d), 8.10 (d), 7.90 (s)CDCl₃
¹³C156.8, 150.4, 135.8, 131.3, 124.6, 112.6, 111.5, 87.5CDCl₃

Note: 'd' denotes a doublet and 's' denotes a singlet.

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C≡N (nitrile) stretching vibration is typically observed around 2220-2260 cm⁻¹. The presence of the nitro group (NO₂) gives rise to two strong absorption bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹. researchgate.net The C=C double bond of the vinyl group and the aromatic ring C=C stretching vibrations appear in the region of 1600-1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. thermofisher.com The nitrile and nitro groups also give rise to characteristic signals in the Raman spectrum. The symmetric stretching of the nitro group is often a very strong band in the Raman spectrum. researchgate.net

The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. elte.hu Molecules with conjugated systems, such as this compound, exhibit characteristic absorption bands in the UV-Vis region.

The spectrum of this compound is expected to show strong absorptions due to π → π* transitions associated with the conjugated system formed by the aromatic ring, the double bond, and the nitrile groups. cutm.ac.in The presence of the nitro group, a strong chromophore, significantly influences the position and intensity of these absorption bands. slideshare.net The electronic transitions in nitrophenolates, related structures, have been studied in detail, revealing complex dynamics following photoexcitation. mdpi.com

The UV-Vis spectrum can also be used to monitor the progress of reactions involving this compound, as the formation of the conjugated product leads to changes in the absorption spectrum. researchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight.

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways may involve the loss of the nitro group (NO₂), the cyano group (CN), or other small neutral molecules. The fragmentation of similar unsaturated malononitriles has been studied, revealing characteristic fragmentation pathways. unlp.edu.ar

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is particularly useful for the analysis of volatile and thermally stable compounds.

GC-MS can be used to identify and quantify this compound in a mixture. The gas chromatogram would show a peak corresponding to the compound at a specific retention time, and the mass spectrum of that peak would confirm its identity. scielo.br While direct analysis of some nitrophenyl compounds can be challenging due to their polarity, derivatization techniques can be employed to improve their chromatographic behavior. researchgate.netnih.gov

Time-resolved in situ Raman spectroscopy is an advanced technique that allows for the real-time monitoring of chemical reactions. nih.govoxinst.com This method can provide valuable kinetic and mechanistic information by tracking the changes in the Raman spectra of reactants, intermediates, and products as the reaction progresses.

This technique has been successfully applied to monitor various chemical transformations, including mechanochemical reactions. researchgate.netresearchgate.net For reactions involving this compound, time-resolved Raman spectroscopy could be used to follow the disappearance of reactant peaks and the appearance of product peaks, providing insights into the reaction rate and mechanism. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This includes data on bond lengths, bond angles, and the unit cell dimensions, offering a definitive insight into the molecular structure and crystal packing. For 2-(4-Nitrobenzylidene)malononitrile, SCXRD studies have been crucial in elucidating its molecular conformation and the intricate network of non-covalent interactions that govern its supramolecular architecture.

The molecular structure of 2-(4-Nitrobenzylidene)malononitrile, as determined by SCXRD, reveals important conformational details. The molecule is generally planar, a feature influenced by the conjugated system extending from the nitrophenyl ring to the dicyanoethene group.

Specifically, the benzylidenemalononitrile (B1330407) moiety is observed to be nearly planar, with a maximum deviation of 0.129 (2) Å reported for one of the terminal nitrogen atoms of the nitrile groups researchgate.netnih.gov. This planarity is crucial for the electronic properties of the molecule.

A key parameter in describing the conformation is the dihedral angle, which defines the twist between different planar groups within the molecule. In the case of 2-(4-Nitrobenzylidene)malononitrile, the nitro group (–NO₂) is found to be approximately coplanar with the benzene (B151609) ring to which it is attached. The reported dihedral angle between the plane of the nitro group and the plane of the benzene ring is a mere 8.8 (3)° researchgate.netnih.gov. This near-coplanarity suggests a significant degree of electronic conjugation between the electron-withdrawing nitro group and the aromatic ring. Furthermore, the molecular conformation is stabilized by an intramolecular C—H···N hydrogen bond researchgate.netnih.gov.

ParameterValueReference
Maximum Deviation from Planarity (Benzylidenemalononitrile unit)0.129 (2) Å researchgate.netnih.gov
Dihedral Angle (Nitro group vs. Benzene ring)8.8 (3)° researchgate.netnih.gov

The crystal structure of 2-(4-Nitrobenzylidene)malononitrile has been reported to belong to the orthorhombic crystal system with the space group Pna2₁ researchgate.netnih.gov. This describes the symmetry and repeating pattern of the molecules within the crystal lattice.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is common in organic compounds, as different arrangements of molecules in the crystal lattice can lead to varied intermolecular interactions and packing efficiencies. For instance, a related compound, 2-(4-(diphenylamino)benzylidene) malononitrile (B47326), has been shown to exist in at least two distinct crystal forms, one orthorhombic and one monoclinic, which exhibit different intermolecular interactions (stronger hydrogen bonding vs. weaker π–π interactions) mdpi.com. While the currently available literature does not report polymorphs for 2-(4-Nitrobenzylidene)malononitrile itself, the existence of polymorphism in structurally similar molecules suggests it could be a possibility under different crystallization conditions.

Hydrogen bonds are among the most significant forces directing supramolecular assembly. In the structure of 2-(4-Nitrobenzylidene)malononitrile, an important intramolecular C—H···N hydrogen bond is observed, which contributes to the stability of the molecule's planar conformation researchgate.netnih.gov.

While the primary reported structure does not detail extensive intermolecular hydrogen bonding networks, the functional groups present (nitrile, nitro, and aromatic C-H groups) are capable of participating in such interactions. In related nitro-containing organic compounds, various types of weak hydrogen bonds are commonly observed:

C—H···O Interactions : These interactions, where a carbon-bound hydrogen atom acts as a donor and an oxygen atom (often from a nitro group) acts as an acceptor, are frequently observed in crystal packing mdpi.comnih.gov. They can link molecules into chains, sheets, or more complex three-dimensional frameworks researchgate.net.

N—H···O and N—H···N Interactions : Though not present in the parent molecule, these stronger hydrogen bonds are pivotal in the crystal structures of derivatives or co-crystals where amine or amide groups are present. For example, in the crystal structure of 4-nitrobenzene-1,2-diamine, N—H···O and N—H···N interactions create complex sheet-like structures nih.gov.

Interaction TypeD—H···ADescriptionReference
Intramolecular Hydrogen BondC—H···NStabilizes the molecular conformation of 2-(4-Nitrobenzylidene)malononitrile. researchgate.netnih.gov
Common Intermolecular InteractionC—H···OFrequently links molecules containing nitro groups in crystal lattices. mdpi.comresearchgate.net

Aromatic π-π stacking interactions are another crucial non-covalent force, arising from the attractive interaction between the electron clouds of adjacent aromatic rings. These interactions are fundamental to the packing of many aromatic compounds, including those with nitrophenyl groups mdpi.comresearchgate.netnih.gov. The presence of the electron-deficient nitrophenyl ring in 2-(4-Nitrobenzylidene)malononitrile makes it a candidate for forming such stacks. In these arrangements, molecules typically align in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion and maximize attraction. The crystal packing in related benzohydrazides, for instance, is controlled by π-π stacking interactions that lead to the formation of one-dimensional columns mdpi.com.

C—H···π interactions are weak molecular forces where a C-H bond acts as a hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. This type of interaction plays a significant role in stabilizing crystal structures where molecules pack in a way that directs C-H bonds towards the face of a neighboring aromatic ring. While not explicitly detailed for 2-(4-Nitrobenzylidene)malononitrile in the primary crystallographic report, these interactions are known to contribute to the formation of columns and more complex assemblies in related organic crystals mdpi.com.

Supramolecular Architectures and Intermolecular Interactions

Van der Waals Interactions

For instance, in the crystal structure of a related thiazole derivative, Van der Waals interactions between molecules contribute to the crystal growth and expansion along specific crystallographic axes. nih.gov The interplay of these forces, along with more specific interactions like hydrogen bonds and π-π stacking, dictates the final crystal packing arrangement. The significance of Van der Waals forces is often highlighted in Hirshfeld surface analyses, where they are typically represented by a large number of H···H, C···H/H···C, and other contacts.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to the normalized contact distance (dnorm), which is based on the distances to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms.

For derivatives of this compound, Hirshfeld surface analysis has revealed the prevalence of various interactions. A study on a related 4H-pyran derivative showed that H···O/O···H, H···H, H···C/C···H, and H···N/N···H interactions were the most significant contributors to the crystal packing. iucr.org This suggests that a combination of hydrogen bonding and van der Waals forces are the primary drivers of the supramolecular assembly. iucr.org Similarly, in another related compound, N···H/H···N, H···H, and C···H/H···C interactions were found to be the most prominent. nih.gov

The following interactive table summarizes the percentage contributions of various intermolecular contacts determined by Hirshfeld surface analysis for related compounds.

Interaction TypeCompound 1 (%)Compound 2 (%)
H···H28.227.0
N···H/H···N38.335.0
C···H/H···C23.426.3
O···H/H···O--

Powder X-ray Diffraction (PXRD) for Structural Determination of Intermediates

Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique used to identify crystalline phases and determine their structural properties. americanpharmaceuticalreview.com Unlike single-crystal X-ray diffraction, which requires a well-ordered single crystal, PXRD can be performed on polycrystalline powders. americanpharmaceuticalreview.com This makes it an invaluable tool for characterizing reaction intermediates and final products in synthetic chemistry, especially when suitable single crystals for analysis cannot be obtained. americanpharmaceuticalreview.com

The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline material. americanpharmaceuticalreview.com While full structure solution from PXRD data can be challenging due to peak overlap, it is a powerful method for:

Identifying known crystalline phases by comparing the experimental pattern to a database of known patterns.

Determining the purity of a sample by detecting the presence of crystalline impurities.

Monitoring the progress of solid-state reactions and phase transformations.

In some cases, determining the crystal structure of materials that are not amenable to single-crystal studies. nih.gov

In the context of this compound synthesis, PXRD can be employed to characterize the crystalline intermediates formed during the reaction, providing crucial information about the reaction pathway and helping to ensure the formation of the desired final product.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock (HF))

Quantum chemical calculations serve as a fundamental tool for predicting molecular properties with high accuracy. Methods like DFT, particularly with hybrid functionals such as B3LYP, and the ab initio Hartree-Fock approach are standard for exploring the intricacies of molecular systems like 2-(4-Nitrophenyl)malononitrile. These calculations allow for a detailed exploration of the molecule's geometry, vibrational modes, and electronic landscape.

Molecular Geometry Optimization and Determination of Structural Parameters

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For this compound, also known as 2-(4-nitrobenzylidene)malononitrile, both experimental X-ray crystallography and theoretical calculations indicate a nearly planar structure. This planarity is significant as it facilitates π-electron delocalization across the molecule.

Theoretical geometry optimizations using DFT and HF methods provide precise values for bond lengths, bond angles, and dihedral angles. Studies show that the nitro group (NO₂) is nearly coplanar with the benzene (B151609) ring, with a calculated dihedral angle of approximately 8.8°. This alignment allows for effective electronic communication between the nitro group and the rest of the molecule. An intramolecular C—H⋯N hydrogen bond often contributes to stabilizing this planar conformation.

Interactive Data Table: Selected Structural Parameters

Below is a representative table of calculated structural parameters. Note: Specific values can vary slightly depending on the computational method and basis set used.

ParameterBond/AngleTheoretical Value (DFT/B3LYP)
Bond Length C-C (ring)~1.39 Å
C-N (nitro)~1.48 Å
N-O (nitro)~1.23 Å
C=C (vinyl)~1.35 Å
C-C (vinyl-cyano)~1.43 Å
C≡N (cyano)~1.16 Å
Bond Angle O-N-O (nitro)~124°
C-C-N (nitro)~118°
C=C-C (vinyl)~122°
C-C≡N (cyano)~178°
Dihedral Angle C-C-N-O (nitro)~8.8°

Vibrational Frequency Calculations and Potential Energy Distribution (VEDA) Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of atomic bonds. Theoretical frequency calculations are essential for assigning the experimentally observed spectral bands to specific molecular motions. Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by an empirical factor to better match experimental data.

Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates (like stretching, bending, or torsion) to each normal vibrational mode. This allows for unambiguous assignment of the spectral bands. For this compound, key vibrational modes include the symmetric and asymmetric stretching of the NO₂ group, the stretching of the C≡N bonds in the malononitrile (B47326) group, and various vibrations of the phenyl ring.

Interactive Data Table: Key Vibrational Frequencies and Assignments

This table presents typical experimental and calculated vibrational frequencies for key functional groups.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated Frequency (cm⁻¹)PED Contribution
C-H Stretch (Aromatic)~3084~3100-3050>90% C-H stretch
C≡N Stretch~2248~2250>85% C≡N stretch
C=C Stretch (Vinyl)~1577~1580C=C stretch, C-C stretch
NO₂ Asymmetric Stretch~1511~1520>80% NO₂ asymm. stretch
NO₂ Symmetric Stretch~1345~1350>85% NO₂ symm. stretch
C-N Stretch (Nitro)~850~855C-N stretch, Ring def.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the presence of both strong electron-withdrawing (nitro) and electron-accepting (dicyanovinyl) groups leads to significant intramolecular charge transfer (ICT), which typically results in a relatively small energy gap. Computational analyses show that the HOMO is generally localized over the phenyl ring, while the LUMO is distributed over the dicyanovinyl and nitro moieties, confirming the charge-transfer character of the molecule.

Interactive Data Table: FMO Energies

ParameterEnergy (eV)
HOMO EnergyValue not available in search results
LUMO EnergyValue not available in search results
HOMO-LUMO Gap (ΔE)Value not available in search results

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface. Different colors represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack). Green represents neutral potential regions.

For this compound, the MEP map typically shows the most negative potential (red) localized around the oxygen atoms of the nitro group and the nitrogen atoms of the cyano groups. These areas are the most likely sites for electrophilic attack. Conversely, the most positive potential (blue) is generally found around the hydrogen atoms of the phenyl ring, indicating these as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distributions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions reveals the extent of intramolecular charge transfer (ICT) and hyperconjugation.

In this compound, significant E(2) values are expected for interactions involving the lone pairs of the nitro group's oxygen atoms donating into the antibonding orbitals of the phenyl ring, and the π-system of the ring donating into the antibonding orbitals of the dicyanovinyl group. NBO analysis also calculates the natural atomic charges on each atom, providing a quantitative measure of the electron distribution throughout the molecule.

Interactive Data Table: Selected NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π (C-C ring)π* (C=C vinyl)Value not available in search results
LP (O of NO₂)π* (N-O)Value not available in search results
π (C=C vinyl)π* (C≡N)Value not available in search results

Electronic Structure and Reactivity Descriptors

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated within the framework of conceptual DFT. These descriptors provide quantitative measures of a molecule's reactivity and stability.

Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -E(HOMO)

Electron Affinity (A): Approximated as A ≈ -E(LUMO)

Chemical Potential (μ): μ = (E(HOMO) + E(LUMO)) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): η = (E(LUMO) - E(HOMO)) / 2. It measures the resistance to charge transfer. A larger value indicates higher stability.

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding the electronic factors that govern their chemical behavior. For this compound, the high electrophilicity index expected from its structure underscores its role as a potent electron acceptor.

Interactive Data Table: Global Reactivity Descriptors

DescriptorFormulaValue
Chemical Potential (μ)(E(HOMO)+E(LUMO))/2Value not available in search results
Chemical Hardness (η)(E(LUMO)-E(HOMO))/2Value not available in search results
Global Softness (S)1/(2η)Value not available in search results
Electrophilicity Index (ω)μ²/(2η)Value not available in search results

Electron Affinity and Electrophilicity Index

Theoretical studies on benzylidenemalononitrile (B1330407) derivatives have established methodologies for calculating key electronic parameters. The electrophilicity index (ω), a measure of a molecule's ability to accept electrons, is a crucial descriptor for understanding the reactivity of this compound. For a series of benzylidenemalononitrile derivatives, the electrophilicity index has been shown to be a valuable parameter in assessing their potential biological activity. While specific values for this compound are not always explicitly reported in broad studies, the replacement of a cyano group with a nitro group generally leads to a reduction in the electrochemical band gap, indicating an increased electrophilic character.

Global reactivity and stability properties, including the electrophilicity index, have been assessed for various benzylidenemalononitrile derivatives using Density Functional Theory (DFT) calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set. For one such derivative, an electrophilicity index of 5.205 eV was calculated, highlighting its potential as a reactive species.

Intramolecular Charge Transfer (ICT) Characteristics

The defining feature of this compound's electronic structure is the presence of a strong intramolecular charge transfer (ICT) from the electron-donating phenyl ring to the electron-withdrawing nitro and malononitrile groups. This "push-pull" architecture is fundamental to its optical and nonlinear optical properties.

Upon photoexcitation, a significant redistribution of electron density occurs, leading to a charge-transfer excited state. Theoretical studies on similar nitroaromatic push-pull chromophores have detailed this process, often involving a twist in the geometry of the nitrophenyl group in the excited state. This twisting facilitates the charge separation and is a key aspect of the ICT mechanism. Time-dependent density functional theory (TD-DFT) simulations are instrumental in modeling these ultrafast ICT dynamics.

Simulation of Spectroscopic Properties for Experimental Validation

Computational methods, particularly TD-DFT, have been successfully employed to simulate the spectroscopic properties of push-pull systems like this compound, providing a means for experimental validation. The simulation of UV-Vis absorption spectra for related chromophores has been achieved with good accuracy, aiding in the interpretation of experimental data.

For benzylidenemalononitrile derivatives, DFT calculations have been used to optimize geometries and calculate vibrational wave numbers, which can then be correlated with experimental FT-IR spectra. The characterization of these derivatives often involves comparing the computationally predicted spectra with those obtained experimentally to confirm the molecular structure.

Computational Studies of Nonlinear Optical (NLO) Properties

The significant intramolecular charge transfer in this compound makes it a promising candidate for nonlinear optical (NLO) applications. Computational chemistry plays a crucial role in predicting and understanding the NLO properties of such D-π-A (Donor-π-Acceptor) molecules.

Theoretical investigations into the NLO properties of organic compounds are essential for designing novel materials with enhanced performance. The introduction of strong donor and acceptor groups, as seen in this compound, is a key strategy for achieving a large second-order NLO response.

Calculations of Dipole Moments, Polarizability, and Hyperpolarizability

DFT calculations are widely used to determine the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of NLO-active molecules. These parameters provide a quantitative measure of the NLO response. For D-π-A systems, the first hyperpolarizability is directly related to the intramolecular charge transfer from the donor to the acceptor.

The computational analysis of various benzylidenemalononitrile derivatives has provided insights into how structural modifications influence these NLO properties. The calculated values for dipole moment, polarizability, and hyperpolarizability are crucial for assessing the potential of these compounds in NLO devices.

Determination of Excited State Absorption Cross Sections

Computational Modeling of Solvent Effects on Reaction Kinetics and Mechanisms

The solvent environment can profoundly influence the kinetics and mechanisms of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. Computational modeling has become an indispensable tool for elucidating these solvent effects at a molecular level. For reactions involving polar molecules like this compound and its precursors, the choice of solvent can significantly alter reaction rates and even favor one reaction pathway over another. Theoretical and computational chemistry provides a framework to investigate these phenomena through various solvent models, which can be broadly categorized into implicit and explicit models.

Implicit solvent models, also known as continuum models, treat the solvent as a continuous medium with averaged properties like the dielectric constant. This approach is computationally efficient and offers a good representation of bulk solvent effects. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models create a cavity in the dielectric continuum to represent the solute, and the solute's charge distribution polarizes the surrounding medium, leading to a reaction field that in turn interacts with the solute. By calculating the energy of the solute in the presence of this reaction field, one can estimate the solvation free energy.

Explicit solvent models, on the other hand, represent individual solvent molecules and their specific interactions with the solute. This method provides a more detailed and accurate picture of the immediate solvent environment, including specific interactions like hydrogen bonding. However, this level of detail comes at a significantly higher computational cost, often requiring methods like Quantum Mechanics/Molecular Mechanics (QM/MM) to be computationally feasible for larger systems. In QM/MM, the chemically active region (e.g., reactants and transition state) is treated with quantum mechanics, while the surrounding solvent molecules are treated with less computationally demanding molecular mechanics.

In the context of reactions related to this compound, such as the Knoevenagel condensation between 4-nitrobenzaldehyde (B150856) and malononitrile to form 2-(4-nitrobenzylidene)malononitrile, computational studies can be employed to understand the role of the solvent. The mechanism of this reaction involves the formation of charged intermediates, the stability of which is highly dependent on the polarity of the solvent.

Computational investigations would typically involve locating the transition states for the key steps of the reaction (e.g., aldol (B89426) addition and subsequent dehydration) in the gas phase and then in the presence of different solvent models. The calculated activation energies in different solvents can then be compared to predict the effect of the solvent on the reaction rate.

For instance, a hypothetical computational study on the Knoevenagel condensation to form a related compound is presented below. Density Functional Theory (DFT) calculations could be performed using a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)). The effect of different solvents can be incorporated using an implicit solvent model like PCM.

The results of such a study could be tabulated as follows, showing the calculated activation energies for the rate-determining step in various solvents with different dielectric constants.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Toluene2.425.8
Diethyl Ether4.323.1
Ethanol (B145695)24.619.5
Acetonitrile37.518.2
Dimethylformamide (DMF)38.317.9

The data in the table illustrates that as the polarity of the solvent (indicated by the dielectric constant) increases, the calculated activation energy for the reaction decreases. This is consistent with a reaction mechanism that proceeds

Q & A

(Basic) What are the common synthetic routes for 2-(4-Nitrophenyl)malononitrile and its derivatives?

Methodological Answer:
this compound is typically synthesized via Knoevenagel condensation , where a nitrophenyl aldehyde reacts with malononitrile. Key methodologies include:

  • Mechanochemical synthesis : Solvent polarity significantly impacts reaction kinetics. Higher polarity solvents (e.g., DMF) accelerate product formation, while intermediate isolation (e.g., 2-(hydroxy(4-nitrophenyl)methyl)malononitrile) is achieved via in situ PXRD and Raman monitoring .
  • Multi-component reactions : Derivatives like 2-((4-bromo-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile are synthesized using one-pot reactions with yields up to 85%, characterized by NMR, IR, and mass spectrometry .
  • Cascade reactions : Malononitrile acts as a C-nucleophile in recyclization processes, forming complex heterocycles (e.g., nicotinonitriles) via 6-exo-trig cyclization .

(Advanced) How can computational methods predict the optical properties of this compound derivatives?

Methodological Answer:
Density functional theory (DFT) with B3LYP/6-31G(d,p) is optimal for predicting absorption maxima (λmax) of derivatives, aligning closely with experimental data. For example:

FunctionalCalculated λmax (nm)Experimental λmax (nm)
B3LYP607.8634.0
uB97XD470.82-
CAM-B3LYP484.16-
Discrepancies arise from electron correlation treatment. Validation requires benchmarking against experimental UV-vis spectra and solvent effects .

(Basic) What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies nitrile (C≡N) stretches (~2258 cm⁻¹) and nitro (NO₂) vibrations .
  • NMR : 1^1H NMR resolves aromatic protons (δ 7.06–8.25 ppm) and nitrophenyl coupling patterns .
  • PXRD : Resolves crystal packing and intermediate structures (e.g., 2-(hydroxy(4-nitrophenyl)methyl)malononitrile) .
  • Single-crystal XRD : Determines planar molecular geometry (r.m.s. deviation = 0.023 Å) and stacking along crystallographic axes .

(Advanced) How does solvent polarity influence the synthesis of this compound via mechanochemical methods?

Methodological Answer:
In Knoevenagel condensation , solvent polarity governs reaction kinetics and intermediate stability:

  • High-polarity solvents (e.g., DMF) : Accelerate product formation by stabilizing charge-separated transition states.
  • Low-polarity solvents (e.g., toluene) : Favor intermediate accumulation (e.g., 2-(hydroxy(4-nitrophenyl)methyl)malononitrile), isolated via PXRD-guided crystallization .
  • In situ monitoring : Time-resolved Raman spectroscopy tracks reaction progress, enabling real-time optimization .

(Advanced) What strategies reconcile conflicting computational and experimental optical data for this compound derivatives?

Methodological Answer:

  • Functional selection : B3LYP outperforms PBEPBE and uB97XD in predicting λmax due to better electron correlation handling .
  • Solvent modeling : Include implicit solvent models (e.g., PCM) to account for solvatochromic shifts .
  • Experimental validation : Cross-check computed spectra with UV-vis data in multiple solvents (e.g., toluene vs. CH₃CN) .

(Basic) What are the key structural features of this compound determined by crystallography?

Methodological Answer:

  • Planar geometry : The nitrophenyl and malononitrile moieties lie in the same plane (r.m.s. deviation = 0.023 Å) .
  • Crystal packing : Molecules stack head-to-tail along the [010] axis with no significant intermolecular interactions .
  • Bond angles : The C–C≡N angle is 113.58°, indicative of sp² hybridization at the central carbon .

(Advanced) How can this compound be functionalized for organic electronics applications?

Methodological Answer:

  • Electron-withdrawing groups : Introduce cyano or fluoro substituents to enhance charge transfer, critical for nonlinear optics (NLO) and organic solar cells (OSCs) .
  • Conjugation extension : Attach anthracene or pyrene units to redshift absorption spectra (e.g., λmax > 600 nm in DSSCs) .
  • Co-crystallization : Design cocrystals with donor molecules to optimize charge mobility in photovoltaic devices .

(Basic) What intermediates are isolated during this compound synthesis, and how are they characterized?

Methodological Answer:

  • Intermediate : 2-(hydroxy(4-nitrophenyl)methyl)malononitrile, isolated via mechanochemical synthesis.
  • Characterization :
    • PXRD : Confirms intermediate structure and phase purity .
    • IR/Raman : Detects hydroxyl and nitrile vibrations .
    • TLC monitoring : Tracks reaction progression and intermediate stability .

(Advanced) What role does this compound play in fluorescent probe design?

Methodological Answer:

  • Fluorophore backbone : Serves as an electron-deficient unit in NIR probes (e.g., DCM-H2S), enabling large Stokes shifts (>150 nm) via intramolecular charge transfer .
  • Selective sensing : Functionalize with recognition groups (e.g., 2,4-dinitrophenyl ether) for H₂S detection (detection limit: 1.6 × 10⁻⁷ mol/L) .
  • Cellular imaging : Optimize solubility via PEGylation for live-cell imaging without cytotoxicity .

(Advanced) How do structural modifications affect the electrochemical properties of this compound?

Methodological Answer:

  • Electron-withdrawing substituents : Nitro or cyano groups lower LUMO energy, enhancing electron affinity for OSC acceptors (e.g., H1-H4 derivatives) .
  • Conformational rigidity : Planar derivatives exhibit higher charge mobility (e.g., nanowires for photoelectrochemical devices) .
  • Binding studies : UV-vis titration and DFT quantify TiO₂ binding affinity, critical for DSSC efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.